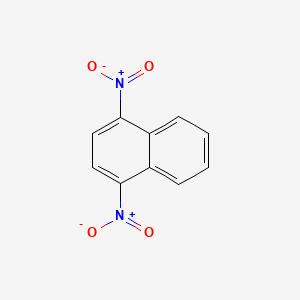

1,4-Dinitronaphthalene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,4-dinitronaphthalene is a dinitronaphthalene.

科学研究应用

Chemical Synthesis

Intermediate for Organic Compounds

1,4-Dinitronaphthalene serves as a crucial intermediate in the production of nitrogen-containing aromatic compounds. Its derivatives are synthesized through nitration processes that yield valuable products for pharmaceuticals and agrochemicals. For instance, the selective preparation of 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide as a nitrating agent has been demonstrated to achieve high selectivity (up to 87.6%) using eco-friendly catalysts like HY zeolite . This method not only enhances yield but also minimizes environmental impact.

Synthesis of Tetramines

Research indicates that 1,4-DNN can be utilized to synthesize various tetramines through regioselective nitration. These tetramines are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . The regioselectivity observed in these reactions provides insights into the mechanisms of nitration and expands the utility of 1,4-DNN in synthetic pathways.

Dye Production

Dyes Derived from this compound

1,4-DNN is involved in the synthesis of dyes, particularly those derived from naphthoquinone. Studies have shown that dinitronaphthalene derivatives can be transformed into various colored compounds through chemical reactions involving reduction and coupling processes . The ability to produce vibrant dyes makes 1,4-DNN an important compound in the textile and printing industries.

Explosive Applications

Explosive Properties

The compound has also been studied for its explosive properties. As part of the nitroaromatic family, 1,4-DNN exhibits characteristics that can be harnessed in explosive formulations. Its stability and energy content make it a candidate for further research into safer handling and potential applications in military or industrial explosives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for nitrogen-containing organic compounds | High selectivity achieved using eco-friendly catalysts |

| Dye Production | Synthesis of dyes from dinitronaphthalene derivatives | Valuable for textile and printing industries |

| Explosive Applications | Potential use in explosive formulations | Exhibits explosive characteristics; requires further study |

Case Studies

- Selective Nitration Process : A study demonstrated a highly selective method for producing 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide over HY zeolite. The process was characterized by several analytical techniques confirming its efficiency and eco-friendliness .

- Tetramine Synthesis : Research on synthesizing salts of tetramines from dinitronaphthalene highlights the compound's versatility in creating complex organic structures while clarifying previous controversies regarding regioselectivity during nitration reactions .

化学反应分析

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | HY zeolite |

| Nitrating Agent | NO₂ |

| Temperature | 25–60°C |

| Selectivity (1,4-DNN) | ~25–30% of total dinitronaphthalenes |

Competing isomers (1,5- and 1,8-Dinitronaphthalene) form due to steric and electronic factors in the naphthalene ring .

Reaction with Amines

1,4-Dinitronaphthalene undergoes nucleophilic substitution with secondary amines (e.g., piperidine) in dimethyl sulfoxide (DMSO). The reaction follows a third-order kinetic pathway , with two piperidine molecules acting as catalysts :

Rate=k[1 4 DNN][Piperidine]2

Experimental Observations:

-

Regioselectivity : Piperidine substitutes at the ipso carbon (C1) of the naphthalene ring .

-

Electron-Withdrawing Effects : Nitro groups at C1 and C4 activate the ring for substitution but reduce reactivity compared to 2,4-Dinitronaphthalene derivatives .

σ-Complex Formation

Reactions with amines proceed via zwitterionic σ-adduct intermediates, as confirmed by NMR and computational studies :

-

Stage I : Rapid formation of a σ-adduct.

-

Stage II : Slow expulsion of the leaving group (e.g., aryloxy) via a transition state stabilized by piperidine .

Base-Catalyzed Pathways

The substitution mechanism involves specific base–general acid (SB-GA) catalysis , where:

-

The first piperidine deprotonates the σ-adduct.

Activation Parameters (Piperidine System) :

| Parameter | Value |

|---|---|

| ΔH‡ (Stage II) | 45.2 kJ/mol |

| ΔS‡ (Stage II) | -120 J/(mol·K) |

Decomposition and Reactivity Hazards

This compound exhibits thermal instability and incompatibility with strong oxidizers:

Comparative Reactivity of Dinitronaphthalene Isomers

| Property | 1,4-DNN | 1,5-DNN | 1,8-DNN |

|---|---|---|---|

| Melting Point (°C) | - | 214 | - |

| Nitration Selectivity | 25–30% | 40–45% | <10% |

| Substitution Reactivity | Moderate | Low | Low |

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

属性

CAS 编号 |

6921-26-2 |

|---|---|

分子式 |

C10H6N2O4 |

分子量 |

218.17 g/mol |

IUPAC 名称 |

1,4-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |

InChI 键 |

GQBQDMFMXMUHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

6921-26-2 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。